molecular formula C18H25NO4S B6501223 9-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane CAS No. 1328339-65-6

9-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane

Cat. No. B6501223
CAS RN: 1328339-65-6
M. Wt: 351.5 g/mol
InChI Key: USPNOSIFPYVILZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane, also known as THNS, is an organic compound that has been studied for its potential applications in the fields of medicinal chemistry and drug delivery. THNS is a cyclic sulfonamide derivative of tetrahydronaphthalene (THN) and is composed of a five-membered ring with two oxygen atoms and two sulfur atoms. It has been studied for its ability to form stable complexes with metal ions and its ability to act as an effective drug delivery agent.

Mechanism of Action

The mechanism of action of 9-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane is not fully understood, however, it is believed to involve the formation of a stable complex with metal ions, which then binds to specific sites in the body and facilitates the delivery of drugs to those sites. Additionally, 9-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane is believed to act as a prodrug, as it can be used to convert active drugs into inactive forms, thus allowing for more precise drug delivery and improved efficacy.
Biochemical and Physiological Effects
The biochemical and physiological effects of 9-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane are not yet fully understood, however, it is believed to have a role in drug delivery, as it can form stable complexes with metal ions and act as a prodrug. Additionally, 9-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane has been studied for its potential to act as an antioxidant, as it can scavenge free radicals and protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

The advantages of using 9-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane in lab experiments include its ability to form stable complexes with metal ions, its ability to act as a prodrug, and its potential to act as an antioxidant. Additionally, 9-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane is relatively easy to synthesize and is relatively stable in the presence of air and light. The main limitation of using 9-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane in lab experiments is its lack of specificity, as it can bind to a variety of metal ions and can potentially interact with other molecules in the body.

Future Directions

The potential future directions for the use of 9-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane include its use as a drug delivery agent, its use as a prodrug, and its potential use as an antioxidant. Additionally, 9-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane could be used as a tool for the development of new drugs and drug delivery systems, as it has the potential to selectively bind to specific metal ions and facilitate the delivery of drugs to target cells. Finally, 9-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane could be used to develop new drug-delivery systems, as it has the potential to form stable complexes with metal ions and selectively transport drugs to target cells.

Synthesis Methods

The synthesis of 9-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane is a multi-step process involving the reaction of THN with sulfuric acid, followed by reaction with sodium sulfite, and finally the formation of the cyclic sulfonamide. The first step involves the reaction of THN with sulfuric acid, which produces a sulfonated THN, which is then reacted with sodium sulfite to form the final product, 9-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane.

Scientific Research Applications

The potential applications of 9-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane have been studied in the fields of medicinal chemistry and drug delivery. 9-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane has been studied for its ability to form stable complexes with metal ions, which can be used to deliver drugs to specific sites in the body. It has also been studied for its ability to act as a drug delivery agent, as it can be used to selectively transport drugs to target cells. Furthermore, 9-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane has been studied for its ability to act as a prodrug, as it can be used to convert active drugs into inactive forms, thus allowing for more precise drug delivery and improved efficacy.

properties

IUPAC Name

9-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4S/c20-24(21,17-7-6-15-4-1-2-5-16(15)14-17)19-10-8-18(9-11-19)22-12-3-13-23-18/h6-7,14H,1-5,8-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USPNOSIFPYVILZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCC4(CC3)OCCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane

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